molecular formula C13H21NO2 B14247707 (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol CAS No. 352655-19-7

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol

Katalognummer: B14247707
CAS-Nummer: 352655-19-7
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: ADJNNTZBSPNDPP-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol is a chiral compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and an amino group attached to a butanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol typically involves the reaction of benzylamine with an appropriate butanol derivative under controlled conditions. One common method is the reductive amination of benzylamine with 2-hydroxyethylbutanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalytic hydrogenation processes using palladium or platinum catalysts can also be employed to achieve high yields and purity. The choice of solvent, temperature, and pressure conditions are optimized to maximize the production rate while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of 2-[benzyl(2-oxoethyl)amino]butan-1-ol.

    Reduction: Formation of 2-[benzyl(2-hydroxyethyl)amino]butane.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxyethyl and amino groups play crucial roles in binding to the active sites of enzymes, while the benzyl group provides hydrophobic interactions that enhance binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1-butanol: A simpler analog with similar functional groups but lacking the benzyl group.

    1-Butanol, 2-amino-: Another analog with a different substitution pattern on the butanol backbone.

Uniqueness

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

352655-19-7

Molekularformel

C13H21NO2

Molekulargewicht

223.31 g/mol

IUPAC-Name

(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol

InChI

InChI=1S/C13H21NO2/c1-2-13(11-16)14(8-9-15)10-12-6-4-3-5-7-12/h3-7,13,15-16H,2,8-11H2,1H3/t13-/m1/s1

InChI-Schlüssel

ADJNNTZBSPNDPP-CYBMUJFWSA-N

Isomerische SMILES

CC[C@H](CO)N(CCO)CC1=CC=CC=C1

Kanonische SMILES

CCC(CO)N(CCO)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.